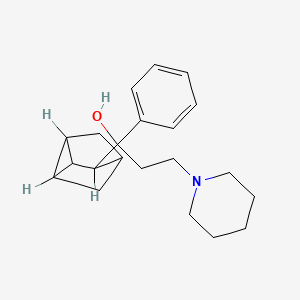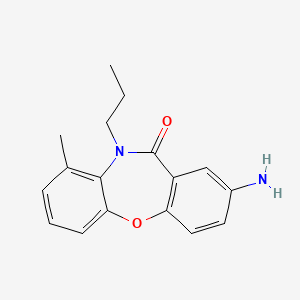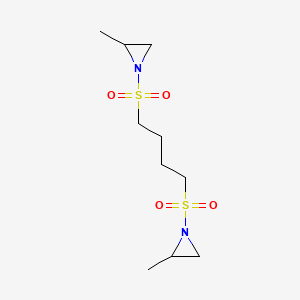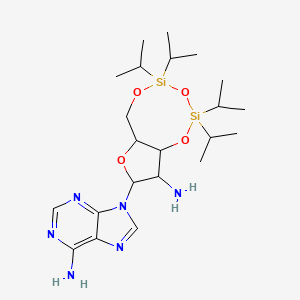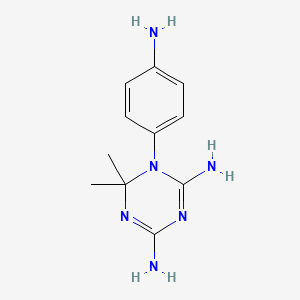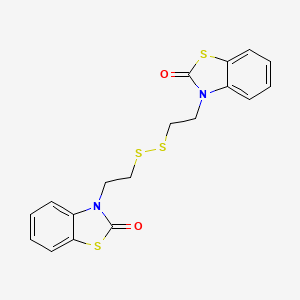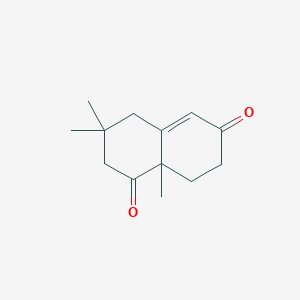
3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 155452 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 155452 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route includes the reaction of specific organic precursors under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reaction and improve the efficiency of the process.
Industrial Production Methods
In an industrial setting, the production of NSC 155452 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the production of by-products. Quality control measures are implemented at various stages of the production process to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
NSC 155452 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and the conditions under which they are carried out.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Often utilize reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution Reactions: Can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound
科学的研究の応用
NSC 155452 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular processes.
Industry: Utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
作用機序
The mechanism of action of NSC 155452 involves its interaction with specific molecular targets within cells. This compound can modulate the activity of enzymes and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological setting, NSC 155452 may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular signaling.
類似化合物との比較
NSC 155452 can be compared to other similar compounds in terms of its chemical structure and reactivity. Some similar compounds include:
NSC 706744: Known for its stability and unique reactivity in organic synthesis.
NSC 725776 (Indimitecan): Noted for its potential therapeutic applications in cancer treatment.
NSC 724998 (Indotecan): Recognized for its ability to interact with specific molecular targets in cells.
The uniqueness of NSC 155452 lies in its specific chemical properties and the range of applications it offers in various fields of research. Its stability and reactivity make it a valuable tool for scientists exploring new frontiers in chemistry, biology, medicine, and industry.
特性
CAS番号 |
24810-40-0 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
3,3,8a-trimethyl-2,4,7,8-tetrahydronaphthalene-1,6-dione |
InChI |
InChI=1S/C13H18O2/c1-12(2)7-9-6-10(14)4-5-13(9,3)11(15)8-12/h6H,4-5,7-8H2,1-3H3 |
InChIキー |
UQZLLFANGCIPNO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC(=O)CCC2(C(=O)C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


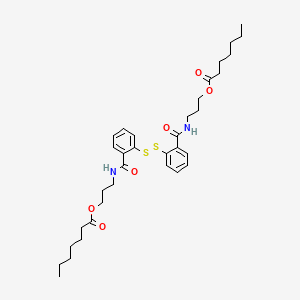
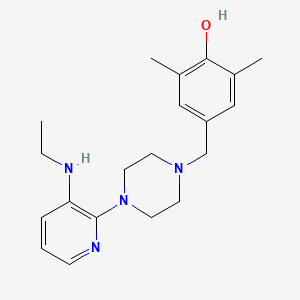

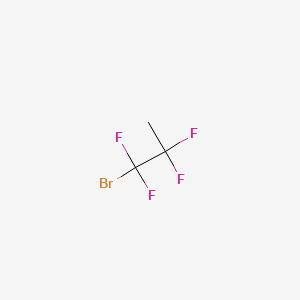
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
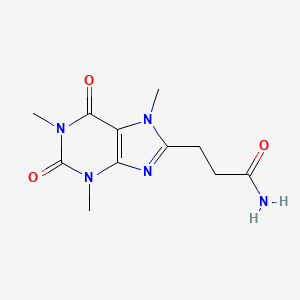
![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
